molecular formula C9H7F3INO2 B12459930 Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate

Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate

Cat. No.: B12459930
M. Wt: 345.06 g/mol
InChI Key: JRDZXQWUDVOATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an iodine atom, and an amino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require careful control of reaction parameters to ensure high yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoate derivatives, while reduction of the iodine atom can produce deiodinated benzoate esters.

Scientific Research Applications

Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-iodobenzoate: Similar structure but lacks the trifluoromethyl group.

    Methyl 4-iodo-3-(trifluoromethyl)benzoate: Similar structure but lacks the amino group.

Uniqueness

Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate is unique due to the presence of all three functional groups (amino, iodine, and trifluoromethyl) on the benzoate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7F3INO2

Molecular Weight

345.06 g/mol

IUPAC Name

methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-5(9(10,11)12)7(14)6(13)3-4/h2-3H,14H2,1H3

InChI Key

JRDZXQWUDVOATK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.